4-(2-Chloro-5-fluorophenyl)piperidine

Description

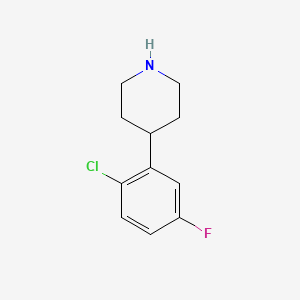

4-(2-Chloro-5-fluorophenyl)piperidine is a substituted piperidine derivative characterized by a phenyl ring attached to the piperidine nitrogen at the 4-position. The phenyl ring is substituted with chlorine at position 2 and fluorine at position 4. This structural motif is significant in medicinal chemistry due to the electronic and steric effects of halogens, which influence receptor binding, metabolic stability, and physicochemical properties.

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

4-(2-chloro-5-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

QNZWQDIQXQFGSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC(=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of Piperidine with Halogenated Phenyl Derivatives

One common approach involves the reaction of piperidine with 2-chloro-5-fluorophenyl halides or related electrophiles under controlled conditions to form the 4-substituted piperidine.

- Starting Materials: 2-chloro-5-fluorophenyl halide (e.g., bromide or iodide), piperidine

- Conditions: Often involves base catalysis or transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically 80–120 °C for several hours

- Yield: Moderate to good yields depending on catalyst and conditions

This method allows for selective introduction of substituents and can be adapted for 2-chloro-5-fluorophenyl groups.

Analytical Characterization of Synthesized Compound

Synthesized this compound and derivatives are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm substitution pattern and ring integrity.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight.

- Infrared (IR) Spectroscopy: To detect functional groups and confirm absence of impurities.

- Elemental Analysis: To confirm molecular formula and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-Arylation | 2-chloro-5-fluorophenyl halide, piperidine | Pd catalyst, base, DMF, 80–120 °C | Straightforward, moderate yield | Requires expensive catalysts |

| Aldehyde Intermediate Route | Piperidine, 4-fluorobenzaldehyde | K2CO3, DMF, 90 °C, 12 h | Good control over substitution | Multi-step, longer synthesis |

| Reductive Amination | Halogenated benzaldehyde/ketone, piperidine | NaBH(OAc)3, DCE, room temp | Mild conditions, selective | Requires intermediate prep |

Research Findings and Applications

This compound serves primarily as a building block in pharmaceutical research, enabling the synthesis of biologically active molecules with potential therapeutic effects. The presence of chlorine and fluorine substituents affects the compound's pharmacokinetic and pharmacodynamic properties, making it valuable in drug design.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the piperidine ring .

Scientific Research Applications

4-(2-Chloro-5-fluorophenyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-fluorophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Core

The piperidine scaffold is highly versatile, and substituents on the phenyl ring significantly modulate biological activity and physicochemical properties. Below is a comparison with key analogs:

Key Observations:

- Functional Groups : Sulfonyl or benzoyl groups (e.g., in and ) increase polarity, improving solubility but may reduce blood-brain barrier permeability compared to the unmodified phenyl group in 4-(2-Chloro-5-fluorophenyl)piperidine .

Pharmacological Profile

The target compound’s structural analogs exhibit distinct receptor affinities:

- 5-HT2A vs. D2 Selectivity : Fluorine substitution at the 5-position (as in this compound) may mimic the electronic effects seen in 4-(4-Fluorobenzoyl)piperidine, which shows preferential binding to 5-HT2A over D2 receptors .

- Lack of D2 Affinity : Compounds like 4-(6-Fluorobenzisoxazol-3-yl)piperidine show negligible D2 binding, suggesting that bulky substituents (e.g., benzisoxazole) disrupt interactions with dopamine receptors. The smaller 2-Cl,5-F phenyl group in the target compound might allow better D2 engagement if synthesized .

Physicochemical Properties

- Melting Points: Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher melting points (e.g., 184–185°C for a trifluoromethyl analog in ) compared to non-polar analogs. The target compound’s melting point is likely intermediate due to moderate polarity from Cl/F substituents .

- Solubility : The sulfonyl group in 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine enhances aqueous solubility, whereas the unmodified phenyl group in this compound may favor lipid membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Chloro-5-fluorophenyl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling 2-chloro-5-fluorophenylboronic acid with a piperidine precursor via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water solvent system . Optimization includes varying temperature (80–110°C), catalyst loading (1–5 mol%), and reaction time (12–24 hours). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield improvements (60–85%) are achievable by pre-activating the boronic acid with microwave irradiation (100 W, 5 min) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions. The chloro-fluorophenyl group shows distinct aromatic splitting (e.g., doublets for fluorine coupling at δ 7.2–7.8 ppm in ¹H NMR). Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₁₂ClF₂N: 231.06 g/mol). Chlorine isotopes (³⁵Cl/³⁷Cl) produce a 3:1 M+2 peak .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%). Retention times correlate with hydrophobicity .

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s interactions with biological targets like GPCRs or ion channels?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to dopamine D₂ or serotonin 5-HT₂A receptors. Parameterize chlorine/fluorine’s electronegativity and steric effects on piperidine’s chair conformation .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize targets for wet-lab validation .

- SAR Analysis : Compare with analogs (e.g., 4-(4-Fluorobenzyl)piperidine) to identify substituent effects on binding affinity. Chlorine’s electron-withdrawing properties may enhance receptor selectivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis Framework : Use PRISMA guidelines to systematically compare studies. Variables like assay type (e.g., radioligand vs. functional cAMP assays), cell lines (HEK293 vs. CHO), and compound purity (>98% by HPLC) must be standardized .

- Dose-Response Replication : Repeat experiments with controlled concentrations (1 nM–10 µM) and orthogonal assays (e.g., calcium flux and β-arrestin recruitment) to confirm EC₅₀/IC₅₀ consistency .

- Structural Verification : Re-characterize batches via X-ray crystallography (if crystalline) or 2D-NMR (NOESY for spatial conformation) to rule out isomerism or degradation .

Theoretical and Methodological Frameworks

Q. What theoretical models explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory to predict sites for nucleophilic attack. The LUMO of the chloro-fluorophenyl group localizes at the chlorine atom, making it susceptible to SNAr reactions. Hammett constants (σₚ for Cl = +0.23, F = +0.06) quantify electronic effects on reaction rates .

Q. How can researchers integrate this compound into studies of indoor surface chemistry (e.g., adsorption on HVAC materials)?

- Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to map adsorption on polymer surfaces. Kinetic studies under varying humidity (30–70% RH) and temperature (20–40°C) quantify partition coefficients. Compare with 4-(4-Fluorophenyl)piperidine to assess chlorine’s impact on surface mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.